Delmadinone Acetate

Descripción

Structure

3D Structure

Propiedades

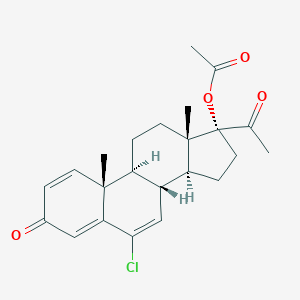

IUPAC Name |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h5,8,11-12,16-18H,6-7,9-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBCCZZJVKUAMX-DFXBJWIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C=CC34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)C=C[C@]34C)Cl)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160018 |

Source

|

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-49-2 |

Source

|

| Record name | Delmadinone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13698-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delmadinone acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delmadinone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delmadinone acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DELMADINONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92833M0LD9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Delmadinone Acetate: A Technical Guide to its Primary Receptor Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Target Receptors and Pharmacodynamics

Delmadinone acetate is a derivative of progesterone and its primary mechanism of action involves binding to and modulating the activity of several steroid hormone receptors.[1][2][3] Its pharmacological profile is characterized by potent progestogenic and anti-androgenic effects, with a weak glucocorticoid action.[3][4]

The primary target receptors of this compound are:

-

Progesterone Receptor (PR): As a progestin, this compound acts as an agonist at the progesterone receptor. This interaction is responsible for its progestogenic effects.

-

Androgen Receptor (AR): this compound is a potent antagonist of the androgen receptor.[2][4] This anti-androgenic activity is crucial for its therapeutic use in androgen-dependent conditions.[1][2]

-

Glucocorticoid Receptor (GR): this compound exhibits weak binding and activity at the glucocorticoid receptor.[3]

The combined effects on these receptors contribute to its overall therapeutic profile. The anti-androgenic actions are a result of both direct androgen receptor blockade and its antigonadotropic effects, which lead to a reduction in testosterone production.[3][4]

Quantitative Receptor Binding Profile

A comprehensive search of the scientific literature did not yield specific quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) for this compound to the progesterone, androgen, and glucocorticoid receptors. However, the binding profile of the structurally related compound, chlormadinone acetate, can provide some insight into the expected affinities. It is important to note that the following data is for chlormadinone acetate and should be considered as an approximation for this compound.

| Receptor | Ligand | Kᵢ (nM) |

| Progesterone Receptor | Chlormadinone Acetate | 2.5 |

| Androgen Receptor | Chlormadinone Acetate | 3.8 |

| Glucocorticoid Receptor | Chlormadinone Acetate | 16 |

Data for chlormadinone acetate, a structurally similar compound.

This data suggests that this compound likely has a high affinity for both the progesterone and androgen receptors, and a lower affinity for the glucocorticoid receptor.

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of molecular events that modulate gene expression.

Progesterone Receptor Signaling Pathway

As an agonist, this compound binds to the progesterone receptor in the cytoplasm. This binding event causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to progesterone response elements (PREs) on the DNA, recruiting co-activators and modulating the transcription of target genes.

Caption: Progesterone Receptor Signaling Pathway.

Androgen Receptor Antagonism

This compound acts as a competitive antagonist at the androgen receptor. It binds to the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This blockade inhibits the translocation of the androgen receptor to the nucleus and subsequent activation of androgen-responsive genes.

Caption: Androgen Receptor Antagonism Workflow.

Experimental Protocols: Radioligand Binding Assay

The binding affinity of a compound like this compound to its target receptors is typically determined using a competitive radioligand binding assay. The following is a generalized protocol for such an experiment.

Objective: To determine the binding affinity (Kᵢ) of this compound for a specific steroid receptor (e.g., androgen receptor).

Materials:

-

Receptor Source: Homogenates of cells or tissues expressing the target receptor (e.g., LNCaP cells for androgen receptor).

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-dihydrotestosterone for the androgen receptor).

-

Test Compound: this compound of known concentration.

-

Assay Buffer: Appropriate buffer to maintain pH and ionic strength.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology:

-

Preparation of Receptor Membranes:

-

Culture and harvest cells expressing the receptor of interest.

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer to a desired protein concentration.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled this compound (the competitor) to the wells.

-

Include control wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a known unlabeled ligand (non-specific binding).

-

Add the receptor membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

-

References

Delmadinone Acetate: A Technical Overview of its Molecular Structure and Functional Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and antiandrogen utilized in veterinary medicine. This technical guide provides a comprehensive examination of its molecular characteristics, mechanism of action, and key functional aspects relevant to drug development and research. This document synthesizes available data on its receptor interactions, signaling pathways, and experimental evaluation, presenting quantitative information in a structured format for clarity and comparative analysis. Detailed experimental protocols for key assays are also provided to facilitate further investigation into this compound and its derivatives.

Molecular Structure and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |

| Chemical Formula | C23H27ClO4 | [2] |

| Molecular Weight | 402.92 g/mol | [2] |

| CAS Number | 13698-49-2 | [2] |

| SMILES | CC(=O)O[C@]1(C(=O)C)CC[C@H]2[C@@H]3C=C(Cl)C4=CC(=O)C=C[C@]4(C)[C@H]3CC[C@]12C | [2] |

| InChI Key | CGBCCZZJVKUAMX-DFXBJWIESA-N | [2] |

Mechanism of Action and Function

This compound exerts its biological effects primarily through its interaction with steroid hormone receptors, functioning as both a potent progestin and an effective antiandrogen.[2][3]

Progestogenic Activity

As a progestin, DMA mimics the action of natural progesterone by binding to and activating progesterone receptors (PRs). This interaction leads to the modulation of gene expression in target tissues, influencing the reproductive cycle and other physiological processes regulated by progesterone.

Antiandrogenic Activity

The antiandrogenic properties of this compound are multifaceted and crucial to its therapeutic applications.[2][3]

-

Androgen Receptor (AR) Antagonism: DMA competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor.[2][4] This blockade prevents the receptor's activation and subsequent translocation to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.

-

Inhibition of 5α-Reductase: this compound has been shown to inhibit the enzyme 5α-reductase.[4] This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT. By reducing DHT levels, DMA further diminishes androgenic signaling in target tissues like the prostate.

-

Antigonadotropic Effects: Through its progestogenic activity, DMA exerts negative feedback on the hypothalamic-pituitary-gonadal axis. This leads to a reduction in the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn decreases the production of testosterone by the testes.[5]

The combined effects of AR antagonism, 5α-reductase inhibition, and antigonadotropic action result in a significant suppression of androgen-dependent processes.

Signaling Pathway

The signaling pathway of this compound's antiandrogenic action involves several key steps, from receptor binding to the inhibition of gene transcription.

References

- 1. Spectrophotometric Method for the Assay of Steroid 5α-Reductase Activity of Rat Liver and Prostate Microsomes | Semantic Scholar [semanticscholar.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [medbox.iiab.me]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. Tardak / this compound – Rat Guide [ratguide.com]

Synthesis of Delmadinone Acetate from Chlormadinone Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for converting chlormadinone acetate to delmadinone acetate, a steroidal progestin and antiandrogen with applications in veterinary medicine. The guide covers both microbial and chemical synthesis routes, providing experimental protocols, quantitative data, and workflow diagrams to support research and development in this area.

Introduction

This compound (DMA), a derivative of chlormadinone acetate (CMA), is distinguished by the introduction of a double bond at the C1-C2 position of the steroid's A-ring. This structural modification is achieved through a dehydrogenation reaction, which can be accomplished via two primary methodologies: microbial biotransformation and chemical synthesis. This document provides a comprehensive overview of both approaches.

Microbial Synthesis Pathway

The biotransformation of chlormadinone acetate to this compound is a highly specific reaction catalyzed by the enzymatic machinery of certain microorganisms. This method offers the advantage of high selectivity and milder reaction conditions compared to chemical synthesis. The primary microorganisms identified for this conversion are Arthrobacter simplex and Bacillus sphaericus.

The core of this process is the 1-dehydrogenation of the steroid's A-ring, a reaction catalyzed by the enzyme 3-ketosteroid-Δ¹-dehydrogenase. This flavoenzyme introduces a double bond between the C1 and C2 atoms of the 3-ketosteroid substrate.[1]

Experimental Protocol: Microbial Synthesis

This protocol is a composite of established methods for steroid biotransformation and specific optimized conditions for the conversion of chlormadinone acetate.

2.1.1. Microorganism and Culture Preparation

-

Strains: Arthrobacter simplex (e.g., ATCC 6946) or Bacillus sphaericus (e.g., ATCC 13805).

-

Inoculum Preparation: Prepare a seed culture by inoculating a suitable liquid medium (e.g., nutrient broth) with a fresh culture of the selected microorganism. Incubate at 30-37°C with shaking for 24-48 hours.

-

Fermentation Medium: A typical fermentation medium for steroid biotransformation may contain a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

Fermentation: Inoculate the sterile fermentation medium with the seed culture. Grow the culture at the optimal temperature and pH for the selected microorganism with adequate aeration.

2.1.2. Biotransformation

-

Substrate Addition: Once the microbial culture has reached an appropriate growth phase (e.g., late logarithmic phase), add chlormadinone acetate. The substrate is typically dissolved in a water-miscible organic solvent like dimethylformamide (DMF) to aid dispersion in the aqueous medium.

-

Optimized Conditions: The following conditions have been identified as optimal for the biotransformation[2]:

Parameter Arthrobacter simplex Bacillus sphaericus Chlormadinone Acetate Conc. 0.25 mM 0.12 mM Menadione (electron carrier) - 0.6 mM Dimethylformamide (cosolvent) 5% (v/v) 5% (v/v) Hydrocortisone (inducer) 0.41 mM 0.41 mM Tween 80 (surfactant) 0.75% (w/v) - d-(+)-Glucose - 0.25 g/dm³ -

Incubation: Continue the incubation under the same conditions for 72 hours. Monitor the progress of the reaction by periodically sampling the broth and analyzing the steroid content using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2.1.3. Product Extraction and Purification

-

Cell Separation: After the biotransformation is complete, separate the microbial cells from the fermentation broth by centrifugation or filtration.

-

Solvent Extraction: Extract the this compound from the clarified broth using a water-immiscible organic solvent such as ethyl acetate or chloroform. Multiple extractions may be necessary to ensure complete recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the product from residual substrate and any byproducts.

-

Crystallization: Recrystallize the purified this compound from a suitable solvent to obtain a high-purity product.

Quantitative Data

| Microorganism | Optimal Chlormadinone Acetate Conc. | Product Yield |

| Arthrobacter simplex | 0.25 mM | 28.7% |

| Bacillus sphaericus | 0.12 mM | 36.9% |

Data sourced from a study on the factors affecting the biotransformation of chlormadinone acetate to this compound.[2]

Experimental Workflow

Caption: Workflow for the microbial synthesis of this compound.

Chemical Synthesis Pathway

The chemical synthesis of this compound from chlormadinone acetate involves a dehydrogenation reaction, typically employing a high-potential quinone such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This method is generally faster than microbial synthesis but may require more stringent reaction conditions and careful purification to remove the reagent and its byproducts.

Experimental Protocol: Chemical Synthesis with DDQ

The following is a general protocol for the dehydrogenation of a ketosteroid using DDQ, which can be adapted for the synthesis of this compound.

3.1.1. Reaction Setup

-

Reactants: Chlormadinone acetate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). A molar ratio of approximately 1:1.2 to 1:1.5 (CMA:DDQ) is a common starting point.

-

Solvent: Anhydrous, inert solvent such as dioxane or benzene.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

3.1.2. Reaction Procedure

-

Dissolve chlormadinone acetate in the chosen solvent in the reaction flask.

-

Add DDQ to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC. The reaction is typically complete when the starting material is no longer visible on the TLC plate.

3.1.3. Work-up and Purification

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. The reduced form of DDQ (DDQH₂) will precipitate out of the solution. Filter the mixture to remove the precipitate.

-

Washing: Wash the filtrate with a sodium hydroxide or sodium bicarbonate solution to remove any remaining acidic impurities.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure this compound.

Quantitative Data

Logical Relationship Diagram

Caption: Logical flow of the chemical synthesis of this compound.

Conclusion

Both microbial and chemical synthesis routes offer viable pathways for the production of this compound from chlormadinone acetate. The choice of method will depend on factors such as desired selectivity, scalability, and available resources. The microbial pathway, while potentially slower, offers high specificity and avoids the use of harsh chemical reagents. The chemical pathway provides a more direct route but requires careful optimization and purification. This guide provides a foundational understanding of both processes to aid researchers in their synthetic endeavors.

References

Delmadinone Acetate: A Comprehensive Technical Review

CAS Number: 13698-49-2

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a potent synthetic steroidal progestin and anti-androgen used primarily in veterinary medicine. This document provides a comprehensive technical overview of its core properties, including physicochemical characteristics, pharmacological actions, and detailed experimental methodologies. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

This compound is a white to pale beige solid powder. Its fundamental physicochemical properties are summarized in the table below, providing a foundational understanding of its chemical identity and behavior.

| Property | Value | Reference |

| CAS Number | 13698-49-2 | [1] |

| Molecular Formula | C₂₃H₂₇ClO₄ | [1][2] |

| Molecular Weight | 402.91 g/mol | [1][2] |

| Appearance | Solid powder, Pale Beige to Light Beige | [3] |

| Melting Point | 168-170 °C | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility: 6.07 mg/L (at 37 °C). | [4] |

| Storage | Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years). | [3] |

Pharmacology

This compound exhibits a multi-faceted pharmacological profile, acting primarily as a progestogen and an anti-androgen, with weak glucocorticoid activity.[2][3] Its therapeutic effects in androgen-dependent conditions stem from its integrated mechanisms of action.

Mechanism of Action

The primary mechanisms of action of this compound include:

-

Androgen Receptor Blockade: DMA competitively antagonizes androgen receptors, thereby inhibiting the biological effects of endogenous androgens like testosterone and dihydrotestosterone (DHT).[2][3]

-

5α-Reductase Inhibition: It inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[2] This action is particularly relevant in tissues where DHT is the primary androgenic driver, such as the prostate.

-

Antigonadotropic Effects: By exerting negative feedback on the hypothalamic-pituitary-gonadal axis, DMA suppresses the release of gonadotropins (luteinizing hormone - LH), leading to decreased testicular testosterone production.[2][5]

These actions collectively result in a significant reduction of androgenic stimulation in target tissues, making it effective in the management of conditions like benign prostatic hyperplasia.[3]

Receptor Binding Profile

Signaling Pathways

The biological effects of this compound are mediated through its interaction with intracellular steroid hormone receptors, which function as ligand-activated transcription factors. The generalized signaling pathways are depicted below.

References

Delmadinone Acetate: A Technical Guide on its Function as a Steroidal Antiandrogen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a synthetic steroidal progestin with potent antiandrogenic properties. Primarily utilized in veterinary medicine, it serves as a key therapeutic agent for androgen-dependent conditions in male companion animals, most notably benign prostatic hyperplasia (BPH), hypersexuality, and certain hormone-responsive tumors. This technical guide provides an in-depth exploration of the core scientific principles underlying this compound's mechanism of action, pharmacodynamics, and available clinical data. It is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies and a thorough review of the current state of knowledge. While extensive clinical efficacy data in canines exists, this guide also highlights the notable gaps in publicly available preclinical data, particularly concerning pharmacokinetics and specific receptor binding affinities.

Introduction

This compound (DMA), chemically known as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate, is a derivative of 17α-hydroxyprogesterone.[1] Its clinical application is centered on its ability to counteract the effects of androgens, primarily testosterone and its more potent metabolite, dihydrotestosterone (DHT).[2][3] This is achieved through a multi-faceted mechanism of action that includes competitive antagonism of the androgen receptor (AR), inhibition of the 5α-reductase enzyme, and suppression of gonadotropin release from the pituitary gland.[2][3]

This guide will systematically detail the chemical and physical properties of DMA, its mechanism of action at the molecular level, its pharmacodynamic effects on the endocrine system, and the available data from clinical applications in veterinary medicine. Furthermore, it will provide detailed experimental protocols for key assays relevant to the study of steroidal antiandrogens and present this information in a structured format to facilitate further research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its formulation and delivery.

| Property | Value | Reference |

| Chemical Name | 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate | [4] |

| Molecular Formula | C23H27ClO4 | [4] |

| Molecular Weight | 402.92 g/mol | [4] |

| CAS Number | 13698-49-2 | [4] |

| Appearance | Solid powder | [5] |

| LogP (calculated) | 4.15 | [6] |

| Topological Polar Surface Area (TPSA) | 60.44 Ų | [6] |

Mechanism of Action

This compound exerts its antiandrogenic effects through three primary mechanisms:

-

Androgen Receptor (AR) Antagonism: DMA competitively binds to the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][3] This blockade inhibits the conformational changes in the AR that are necessary for its translocation to the nucleus and subsequent modulation of androgen-responsive gene transcription.

-

5α-Reductase Inhibition: DMA inhibits the enzyme 5α-reductase, which is responsible for the conversion of testosterone to the more potent androgen, DHT.[2][3] By reducing the levels of DHT in target tissues such as the prostate, DMA mitigates the potent androgenic signaling that drives conditions like benign prostatic hyperplasia.

-

Antigonadotropic Effects: As a progestin, DMA exhibits a negative feedback effect on the hypothalamic-pituitary-gonadal axis.[1][7] This leads to a decrease in the secretion of luteinizing hormone (LH) from the pituitary gland, which in turn reduces the production of testosterone by the Leydig cells in the testes.[2][3]

These three interconnected mechanisms result in a significant reduction in androgenic signaling at both the systemic and cellular levels.

References

- 1. Effects of oral administration of chlormadinone acetate on canine prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of the anti-androgenic drug flutamide in healthy stallions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Genotoxicity of Anesthetics Evaluated In Vivo (Animals) - PMC [pmc.ncbi.nlm.nih.gov]

Delmadinone Acetate: An In-Depth Technical Guide to its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delmadinone acetate (DMA) is a synthetic progestin and potent antiandrogen used in veterinary medicine.[1] As a derivative of 17α-hydroxyprogesterone, its biological effects are primarily attributed to its interaction with steroid hormone receptors and enzymes involved in androgen synthesis. This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, focusing on its core mechanisms of action. Due to the limited availability of direct quantitative in vitro data for this compound, data for the structurally and functionally similar compound, chlormadinone acetate (CMA), is presented as a comparative reference. This guide also includes detailed experimental protocols for key assays and visual representations of signaling pathways and workflows to facilitate further research and drug development.

Core Mechanisms of Action

This compound exerts its antiandrogenic effects through a multi-faceted approach at the cellular level. Its primary mechanisms of action, investigated through various in vitro models, include:

-

Androgen Receptor (AR) Antagonism : this compound is known to bind to the androgen receptor and act as an antagonist.[1] This competitive inhibition prevents the binding of endogenous androgens, such as testosterone and dihydrotestosterone (DHT), thereby blocking the downstream signaling cascade that leads to the transcription of androgen-responsive genes.

-

Inhibition of 5α-Reductase : this compound inhibits the activity of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone.[2] By reducing the levels of DHT, this compound further diminishes the androgenic signaling within target cells.

-

Progestogenic Activity : As a progestin, this compound also binds to the progesterone receptor, which can contribute to its overall endocrine profile and therapeutic effects.

Quantitative In Vitro Data

Table 1: Androgen Receptor Binding Affinity of Chlormadinone Acetate (CMA)

| Compound | Receptor | Assay Type | Ki (nM) | Reference Compound |

| Chlormadinone Acetate (CMA) | Human Androgen Receptor | Whole Cell Competitive Binding | 3.8 | Methyltrienolone (R1881) |

Data sourced from a study on human receptors.

Table 2: Inhibition of Androgen Receptor Transcriptional Activity by Chlormadinone Acetate (CMA)

| Compound | Cell Line | Assay Type | Concentration | % Inhibition | Reference Compound |

| Chlormadinone Acetate (CMA) | PALM (PC-3 stably transfected with human AR and MMTV-luciferase) | Luciferase Reporter Gene Assay | 3 x 10-7 M | 40 ± 5 | Cyproterone Acetate (CPA) |

Data represents the inhibition of R1881-induced transcriptional activity.[3]

Signaling Pathways

The antiandrogenic activity of this compound is primarily mediated through its interference with the androgen receptor signaling pathway.

Caption: Androgen Receptor Signaling Pathway and Points of this compound Inhibition.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of compounds like this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Caption: Workflow for an Androgen Receptor Competitive Binding Assay.

Detailed Methodology:

-

Preparation of Rat Prostate Cytosol :

-

Ventral prostates are excised from castrated male rats.

-

Tissues are homogenized in a cold buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer).

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the androgen receptor is collected.

-

-

Binding Assay :

-

A constant concentration of radiolabeled androgen (e.g., [³H]R1881) is incubated with the prostate cytosol.

-

Increasing concentrations of this compound (or a reference compound) are added to compete for binding to the androgen receptor.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Quantification :

-

Bound and free radioligand are separated using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

-

The amount of bound radioactivity is quantified using a liquid scintillation counter.

-

-

Data Analysis :

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

-

The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.

-

Luciferase Reporter Gene Assay for Androgen Receptor Transcriptional Activity

This assay measures the ability of a compound to modulate the transcriptional activity of the androgen receptor.

Caption: Workflow for a Luciferase Reporter Gene Assay.

Detailed Methodology:

-

Cell Culture and Transfection :

-

An appropriate cell line (e.g., PC-3, which lacks endogenous AR) is cultured.

-

Cells are co-transfected with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of an androgen-responsive promoter (containing androgen response elements, AREs).

-

-

Compound Treatment :

-

After transfection, cells are treated with a known androgen receptor agonist (e.g., R1881) to induce luciferase expression.

-

To test for antagonistic activity, cells are co-treated with the agonist and increasing concentrations of this compound.

-

-

Luciferase Assay :

-

Following an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

A luciferase substrate (e.g., luciferin) is added to the cell lysate.

-

The light produced by the luciferase-catalyzed reaction is measured using a luminometer.

-

-

Data Analysis :

-

The luminescence signal is proportional to the transcriptional activity of the androgen receptor.

-

The ability of this compound to inhibit the agonist-induced luciferase activity is quantified to determine its antagonistic potency.

-

5α-Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of 5α-reductase.

Caption: Workflow for a 5α-Reductase Inhibition Assay.

Detailed Methodology:

-

Enzyme Preparation :

-

Microsomes containing 5α-reductase are prepared from a suitable tissue source, such as rat liver or prostate, through differential centrifugation.

-

-

Enzymatic Reaction :

-

The microsomal preparation is incubated with the substrate, testosterone, and the necessary cofactor, NADPH.

-

Increasing concentrations of this compound (or a reference inhibitor like finasteride) are included in the incubation mixture.

-

-

Steroid Extraction and Quantification :

-

The enzymatic reaction is stopped, and the steroids are extracted from the reaction mixture.

-

The amount of the product, dihydrotestosterone (DHT), is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis :

-

The inhibitory effect of this compound is determined by measuring the reduction in DHT formation compared to a control without the inhibitor.

-

The concentration of this compound that causes 50% inhibition of 5α-reductase activity (IC50) is calculated.

-

Conclusion

This compound is a potent antiandrogenic agent with a multifaceted in vitro biological profile. Its primary mechanisms of action involve competitive antagonism of the androgen receptor and inhibition of 5α-reductase. While direct quantitative in vitro data for this compound is limited, the data for the closely related chlormadinone acetate suggests significant activity at the molecular level. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific in vitro pharmacological properties of this compound and to screen for novel compounds with similar mechanisms of action. A deeper understanding of its interactions with steroid hormone pathways is crucial for the development of new therapeutic agents for androgen-dependent conditions.

References

The Effects of Delmadinone Acetate on the Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA), a synthetic progestin, is utilized in veterinary medicine for its anti-androgenic and progestational properties. Beyond its primary applications, DMA exerts notable effects on the hypothalamic-pituitary-adrenal (HPA) axis. This technical guide provides an in-depth analysis of the impact of this compound on the pituitary-adrenal axis, consolidating available quantitative data, detailing experimental methodologies, and illustrating key pathways and workflows. Evidence indicates that this compound possesses weak glucocorticoid activity, leading to suppression of the HPA axis primarily through the inhibition of adrenocorticotropic hormone (ACTH) secretion from the pituitary gland. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the endocrine effects of steroidal compounds.

Introduction

This compound is a synthetic steroid with a primary application as a progestin and anti-androgen in veterinary medicine.[1] Its chemical structure, derived from progesterone, allows it to interact with various steroid receptors, leading to a complex pharmacological profile.[1] One of the significant off-target effects of this compound is its influence on the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. This guide delves into the mechanisms and consequences of this interaction.

The HPA axis is a tightly regulated neuroendocrine system responsible for maintaining homeostasis and responding to stress. It involves the coordinated release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the anterior pituitary to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal cortex to stimulate the synthesis and release of glucocorticoids, primarily cortisol. Glucocorticoids exert negative feedback at the level of the hypothalamus and pituitary to suppress CRH and ACTH production, thus maintaining hormonal balance.

This compound has been shown to disrupt this delicate balance, primarily by suppressing the release of ACTH from the pituitary gland.[2] This adrenal suppression can have significant clinical implications, potentially leading to iatrogenic hypoadrenocorticism.[3] Understanding the precise mechanisms, quantitative effects, and the experimental protocols used to elucidate these effects is crucial for the safe and effective use of this compound and for the development of new steroidal drugs with minimized off-target effects.

Mechanism of Action on the Pituitary-Adrenal Axis

The primary mechanism by which this compound affects the pituitary-adrenal axis is through its weak glucocorticoid activity.[4] Like endogenous glucocorticoids, this compound can bind to glucocorticoid receptors (GR) in the pituitary gland and the hypothalamus.

Glucocorticoid Receptor Interaction and Downstream Signaling

Once in the nucleus, the this compound-GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The complex can bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory genes.[5]

-

Transrepression: The complex can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression.[5][6]

In the context of the HPA axis, the binding of this compound to GR in the pituitary corticotrophs is believed to suppress the transcription of the pro-opiomelanocortin (POMC) gene, which is the precursor to ACTH. This reduction in POMC gene expression leads to decreased synthesis and release of ACTH.

Quantitative Data on Pituitary-Adrenal Axis Suppression

A key study in male dogs provides the most comprehensive quantitative data on the effects of this compound on the HPA axis. The following tables summarize the findings from this research.

Table 1: Effect of this compound on Plasma ACTH and Cortisol Concentrations in Male Dogs

| Time Point | Parameter | Control Group (Saline) | This compound Group (1.5 mg/kg SC) |

| Baseline | Plasma ACTH (pg/mL) | Not explicitly stated, but implied to be stable | Significantly diminished after one treatment[2] |

| Basal Plasma Cortisol (nmol/L) | Stable | Substantial suppression after one dose[2] | |

| Post-ACTH Stimulation | 2h Post-ACTH Plasma Cortisol (nmol/L) | Normal response | Substantial suppression after one dose[2] |

Note: The study mentions that individual responses varied after the second and third administrations, with some dogs showing recovery in adrenal responsiveness while others showed continued suppression.[2]

Experimental Protocols

The assessment of the pituitary-adrenal axis involves dynamic testing to evaluate the responsiveness of the glands to stimulation or suppression. The following are detailed methodologies for key experiments relevant to studying the effects of this compound.

ACTH Stimulation Test

This test evaluates the adrenal cortex's capacity to produce cortisol in response to exogenous ACTH. A suppressed response after this compound administration indicates adrenal suppression.

Protocol:

-

Baseline Sample: Collect a baseline blood sample for serum cortisol determination.

-

ACTH Administration: Administer a synthetic ACTH analogue (e.g., cosyntropin) intravenously or intramuscularly. The typical dose in dogs is 5 µg/kg.

-

Post-Stimulation Sample: Collect a second blood sample 1-2 hours after ACTH administration for serum cortisol determination.

-

Analysis: Measure cortisol concentrations in both baseline and post-stimulation samples.

Dexamethasone Suppression Test (LDDST)

The low-dose dexamethasone suppression test assesses the negative feedback mechanism of the HPA axis. In a healthy animal, exogenous glucocorticoids like dexamethasone will suppress ACTH release and consequently cortisol production. A lack of suppression can indicate hyperadrenocorticism, while an exaggerated suppression might be observed with compounds that potentiate the negative feedback loop.

Protocol:

-

Baseline Sample: Collect a baseline blood sample for serum cortisol determination.

-

Dexamethasone Administration: Administer dexamethasone sodium phosphate at a dose of 0.01 mg/kg intravenously.

-

Post-Suppression Samples: Collect blood samples at 4 and 8 hours post-dexamethasone administration for serum cortisol determination.

-

Analysis: Measure cortisol concentrations in all three samples.

Discussion and Implications

The available evidence strongly indicates that this compound causes adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[2] This effect is attributed to its weak glucocorticoid activity and subsequent negative feedback on the HPA axis. The suppression of both basal and ACTH-stimulated cortisol levels in male dogs demonstrates a significant impact on adrenal function.[2]

These findings have several important implications for researchers and drug development professionals:

-

Clinical Monitoring: Animals treated with this compound may be at risk of developing signs of glucocorticoid insufficiency, particularly during stressful events.[2] Monitoring of adrenal function through ACTH stimulation tests may be warranted in long-term treatment scenarios.

-

Drug Development: When developing new synthetic steroids, it is crucial to assess their potential off-target effects on the HPA axis. In vitro glucocorticoid receptor binding assays and subsequent in vivo studies are essential to characterize the glucocorticoid activity of novel compounds.

-

Research Applications: this compound can serve as a useful tool for studying the mechanisms of HPA axis suppression and the consequences of iatrogenic hypoadrenocorticism.

Future Directions

Further research is needed to fully elucidate the effects of this compound on the pituitary-adrenal axis. Key areas for future investigation include:

-

Quantitative Glucocorticoid Receptor Binding: Determining the precise binding affinity of this compound for the glucocorticoid receptor would provide a quantitative measure of its glucocorticoid potency.

-

Dose-Response Studies: Comprehensive dose-response studies in various species would help to establish a clearer understanding of the relationship between this compound dosage and the degree of HPA axis suppression.

-

Effects on CRH: Investigating the direct effects of this compound on the hypothalamus and the secretion of CRH would provide a more complete picture of its impact on the entire HPA axis.

-

Transcriptomic Analysis: Analyzing the changes in gene expression in pituitary corticotrophs following this compound treatment would offer insights into the specific molecular pathways being modulated.

Conclusion

This compound exerts a significant suppressive effect on the pituitary-adrenal axis, primarily through the inhibition of ACTH secretion from the pituitary gland. This action is consistent with its weak glucocorticoid activity and interaction with the glucocorticoid receptor. The quantitative data from canine studies, coupled with the established experimental protocols, provide a solid foundation for understanding and further investigating these endocrine effects. For researchers and professionals in drug development, a thorough characterization of the HPA axis effects of steroidal compounds like this compound is paramount for ensuring their safety and efficacy.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Transient, secondary hypoadrenocorticism after treatment with this compound (Tardastrex®) in a two year old male dog] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. Effects of glucocorticoids on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glucocorticoids: effects on gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Antigonadotropic and Antiandrogenic Effects of Delmadinone Acetate

Abstract: This document provides an in-depth technical overview of the pharmacological properties of delmadinone acetate (DMA), a synthetic steroidal progestin. The primary focus is on its antigonadotropic mechanism of action, which is central to its therapeutic efficacy in androgen-dependent conditions. Additionally, its direct antiandrogenic effects, including androgen receptor blockade and 5α-reductase inhibition, are detailed. This guide synthesizes available research to present quantitative data, experimental methodologies, and key signaling pathways, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (DMA) is a synthetic pregnane steroid, derived from 17α-hydroxyprogesterone.[1][2] It is recognized pharmacologically as a potent progestogen with significant antiandrogenic and antigonadotropic properties, alongside a weak glucocorticoid action.[1][3][4] Primarily utilized in veterinary medicine, DMA is effective in managing androgen-dependent conditions, most notably benign prostatic hyperplasia (BPH) in male dogs.[1][2][5] Its therapeutic effects are rooted in a multi-faceted mechanism that centrally suppresses the male reproductive axis while also acting peripherally at target tissues.

Core Mechanism of Action: Antigonadotropic Effects

The principal pharmacological action of this compound is the suppression of gonadotropin secretion from the pituitary gland, an effect stemming from its potent progestogenic activity.[1][6] This central action disrupts the hormonal cascade that governs testicular androgen production.

Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis

DMA exerts a strong negative feedback on the HPG axis. By acting on the hypothalamus and pituitary gland, it inhibits the release of gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][4][6] The suppression of LH is particularly critical, as LH is the primary stimulus for testosterone synthesis by the Leydig cells in the testes. The reduction in gonadotropin release leads to a significant decrease in circulating testosterone levels, thereby mitigating the stimulation of androgen-dependent tissues like the prostate.[3][4] This mechanism is shared by other potent progestogens used for their antiandrogenic properties.[7][8]

Caption: Hypothalamic-Pituitary-Gonadal (HPG) axis suppression by this compound.

Associated Antiandrogenic Mechanisms

In addition to its central antigonadotropic effects, DMA exhibits direct antiandrogenic actions at the cellular level, further contributing to its therapeutic profile.

Androgen Receptor Antagonism

DMA competitively binds to and blocks androgen receptors in target tissues.[1][3][4] This direct antagonism prevents endogenous androgens, such as testosterone and dihydrotestosterone, from binding to their receptors and initiating the downstream gene transcription responsible for androgenic effects. This mechanism is similar to other antiandrogenic progestins like chlormadinone acetate and cyproterone acetate.[1][7]

Inhibition of 5α-Reductase

DMA inhibits the activity of 5α-reductase.[3][4] This enzyme is responsible for the conversion of testosterone into 5α-dihydrotestosterone (DHT), a more potent androgen. By reducing DHT levels within target tissues such as the prostate gland and skin, DMA diminishes androgenic stimulation and its pathological consequences, including prostatic growth.[7][8]

Caption: Cellular antiandrogenic actions of this compound.

Quantitative Analysis of Effects

While direct quantitative data on LH and FSH suppression by DMA in published literature is limited, its potent progestogenic nature strongly implies a significant reduction. However, studies have quantified its effects on the pituitary-adrenal axis, which provides insight into its broader endocrine impact.

| Parameter | Expected Effect | Mechanism |

| Luteinizing Hormone (LH) | Suppression | Negative feedback on the HPG axis |

| Follicle-Stimulating Hormone (FSH) | Suppression | Negative feedback on the HPG axis |

| Testosterone | Suppression | Reduced LH stimulation of testes |

| Dihydrotestosterone (DHT) | Suppression | Inhibition of 5α-reductase |

| Table 1: Summary of Expected Antigonadotropic and Antiandrogenic Effects of this compound. |

Research has demonstrated that DMA causes significant adrenal suppression by inhibiting the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[9]

| Parameter | Pre-Treatment (Mean) | Post-Treatment (1 Dose) | Effect |

| Basal Plasma Cortisol | Not Specified | Substantial Suppression | Inhibition |

| Post-ACTH Plasma Cortisol | Not Specified | Substantial Suppression | Inhibition |

| Plasma ACTH | Not Specified | Diminished | Inhibition |

| Table 2: Effects of this compound on Pituitary-Adrenal Function in Male Dogs. (Data summarized from a prospective study[9]) |

Experimental Protocols

The following protocol was used to characterize the effects of this compound on the pituitary-adrenal axis in canines.

Protocol: Evaluation of Pituitary-Adrenal Function in Canines

-

Objective: To characterize the effects of DMA on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs.[9]

-

Subjects: A prospective study involving nine normal male dogs and seven dogs with benign prostatic hyperplasia.[9] A control group of three normal dogs received saline.[9]

-

Dosing Regimen: this compound was administered at a dose of 1.5 mg/kg subcutaneously. Injections were given at week 0, week 1, and week 4.[9]

-

Sample Collection and Monitoring: Blood samples were collected over a 50-day period to measure concentrations of ACTH, cortisol, glucose, insulin, and growth hormone.[9]

-

Assays:

-

ACTH Response Test: Performed before and after treatment to assess adrenal responsiveness.[9]

-

Intravenous Glucose Tolerance Test: Conducted before and after treatment to evaluate effects on glucose metabolism.[9]

-

Hormone Measurement: Plasma concentrations of hormones were determined using appropriate assays (e.g., radioimmunoassay).[9]

-

-

Key Findings: The study concluded that DMA causes adrenal suppression by inhibiting the release of ACTH from the pituitary gland.[9] No significant effects were observed on glucose tolerance or serum growth hormone concentrations.[9]

Caption: Experimental workflow for the canine pituitary-adrenal function study.

Off-Target Effects: Glucocorticoid Activity

A notable characteristic of DMA is its weak glucocorticoid activity, which manifests as the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis.[3] This occurs through the inhibition of ACTH secretion from the pituitary, leading to reduced adrenal cortisol production.[1][9] Clinically, this can result in adrenal suppression, placing the treated animal at risk of adrenocortical insufficiency, particularly during periods of physiological stress.[3][4][9] This effect necessitates caution when using DMA, especially in conjunction with other steroid compounds.[3]

Caption: Hypothalamic-Pituitary-Adrenal (HPA) axis suppression by this compound.

Conclusion

This compound is a potent, multi-mechanistic therapeutic agent for managing androgen-dependent disorders. Its primary antigonadotropic effect, mediated by progestogenic negative feedback on the HPG axis, effectively reduces testosterone production. This central action is complemented by powerful peripheral antiandrogenic effects, including direct androgen receptor blockade and inhibition of 5α-reductase. While highly effective, its concurrent weak glucocorticoid activity and subsequent suppression of the HPA axis are important pharmacological characteristics that require consideration during therapeutic application. This guide provides a foundational understanding of these complex mechanisms for professionals engaged in endocrine research and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. axplora.com [axplora.com]

- 6. Tardak / this compound – Rat Guide [ratguide.com]

- 7. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

delmadinone acetate chemical and physical data

An In-depth Technical Guide to Delmadinone Acetate for Researchers and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

This compound is a synthetic steroidal progestin and antiandrogen used in veterinary medicine.[1][2] Its core structure is a derivative of progesterone.[2]

Table 1: Chemical Identifiers and Nomenclature for this compound

| Identifier | Value |

| IUPAC Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate[2] |

| CAS Number | 13698-49-2[1][2][3] |

| Molecular Formula | C23H27ClO4[1][2][4] |

| Synonyms | DMA, RS-1301, 1-Dehydrochlormadinone acetate, 1,6-Didehydro-6-chloro-17α-acetoxyprogesterone, 6-Chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione[2][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 402.92 g/mol [1][2] |

| Appearance | Solid powder[1], Crystals |

| Melting Point | 168-170 °C[6] |

| Solubility | Slightly soluble in Chloroform and Methanol[6]. Water solubility is 6.07 mg/L at 37 °C[6]. |

| Optical Rotation | [α]D -83° (chloroform) |

| UV Absorption Maxima (in ethanol) | 229 nm (log ε 4.00), 258 nm (log ε 4.00), 297 nm (log ε 4.03) |

Pharmacology

This compound exhibits a multi-faceted mechanism of action, primarily centered around its antiandrogenic and progestogenic activities.[2]

Mechanism of Action

The primary mechanisms of action for this compound are:

-

Androgen Receptor Blockade : It directly binds to androgen receptors and acts as an antagonist.[2][7]

-

Inhibition of 5α-reductase : This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT). This compound inhibits this conversion, thereby reducing androgenic effects in target tissues.[7][8]

-

Antigonadotropic Effects : It suppresses the release of gonadotropins from the pituitary gland, which in turn decreases the production of testosterone.[7][8]

-

Adrenal Suppression : this compound can inhibit the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland, which may lead to adrenal suppression.[2][9][10]

Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with key endocrine signaling pathways.

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo Study: Effects on Pituitary-Adrenal Function in Male Dogs

A study was conducted to characterize the effects of this compound on the pituitary-adrenal axis, glucose tolerance, and growth hormone concentration in male dogs.[10]

-

Study Design : A prospective study involving normal male dogs and dogs with benign prostatic hyperplasia.[10]

-

Treatment : this compound was administered subcutaneously at a dose of 1.5 mg/kg at 0, 1, and 4 weeks. A control group received saline.[10]

-

Measurements : Blood concentrations of ACTH, cortisol, glucose, insulin, and growth hormone were measured over a 50-day period.[10]

-

Functional Tests : Intravenous glucose tolerance tests and ACTH response tests were performed before and after treatment.[10]

Caption: Workflow for in vivo canine study.

Toxicology and Adverse Effects

The use of this compound is associated with several potential adverse effects, primarily related to its hormonal activity.

-

Adrenal Insufficiency : Due to the suppression of ACTH, treated animals may be at risk of developing glucocorticoid insufficiency, especially during stressful events.[2][7][8]

-

Metabolic Changes : Manifestation of latent diabetes mellitus has been reported.[7][8] It can also cause an increase in appetite, polydipsia (excessive thirst), and polyuria (excessive urination).[8]

-

Hepatic Effects : Elevated plasma levels of liver enzymes may occur.[7][8]

-

Mammary Gland Changes : Changes in the teats, including tumors, hyperplasia, cysts, and galactorrhea (inappropriate lactation), have been observed.[7][8]

References

- 1. medkoo.com [medkoo.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. axplora.com [axplora.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound [medbox.iiab.me]

- 6. This compound | 13698-49-2 [amp.chemicalbook.com]

- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 8. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 9. This compound|CAS 13698-49-2|DC Chemicals [dcchemicals.com]

- 10. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Delmadinone Acetate: A Technical Guide to its History, Development, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delmadinone acetate (DMA) is a potent synthetic progestin and antiandrogen that has been utilized in veterinary medicine for decades. First synthesized in 1959, its development stemmed from research into halogenated progesterone derivatives. This guide provides a comprehensive overview of the history, chemical synthesis, mechanism of action, and key experimental findings related to this compound. Quantitative data are presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language to facilitate a deeper understanding of the compound's scientific foundation.

History and Development

This compound, chemically known as 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate, was first described in the scientific literature in 1959 by Ringold and colleagues.[1] It is a synthetic pregnane steroid derived from progesterone.[1] The introduction of a chlorine atom at the C6 position and additional double bonds at C1-C2 and C6-C7 significantly modifies its biological activity compared to the parent hormone. While the unesterified form, delmadinone, was synthesized, it was never marketed for medical use.[1] this compound, however, found its application in veterinary medicine, particularly for the management of androgen-dependent conditions in male dogs.

Chemical Synthesis

A common route for the synthesis of such compounds involves the following conceptual steps:

-

Introduction of a 6-chloro substituent: This is often achieved by treating a 3-keto-Δ⁴,⁶-diene steroid with a chlorinating agent.

-

Dehydrogenation to introduce double bonds: The introduction of double bonds at the C1-C2 and C4-C5 positions to create the characteristic triene system can be accomplished using microbial fermentation or chemical dehydrogenation agents like selenium dioxide or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Acetylation of the 17α-hydroxyl group: The final step involves the esterification of the 17α-hydroxyl group with acetic anhydride to yield the acetate ester.

A patent for a related compound describes a process for the production of this compound by adding chlormadinone acetate to a culture of Arthrobacter simplex or Bacillus sphaericus, which are capable of converting it into this compound.

Representative Experimental Protocol: Synthesis of a 6-chloro-Δ¹,⁴,⁶-pregnatriene steroid (Conceptual)

This protocol is a generalized representation based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Materials:

-

17α-hydroxyprogesterone

-

Chlorinating agent (e.g., N-chlorosuccinimide)

-

Dehydrogenating agent (e.g., Selenium Dioxide)

-

Acetic Anhydride

-

Pyridine

-

Appropriate solvents (e.g., t-butanol, ethyl acetate)

Procedure:

-

Chlorination: 17α-hydroxyprogesterone is reacted with a suitable chlorinating agent in an appropriate solvent to introduce the chlorine atom at the C6 position.

-

Purification: The chlorinated intermediate is purified using techniques such as crystallization or chromatography.

-

Dehydrogenation: The 6-chloro-17α-hydroxyprogesterone is then subjected to dehydrogenation to introduce the double bonds at the C1-C2 and C4-C5 positions. This can be achieved by refluxing with selenium dioxide in a solvent like t-butanol containing a small amount of pyridine.

-

Purification: The resulting 6-chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione is purified.

-

Acetylation: The purified compound is then acetylated at the 17α-hydroxyl group by reacting it with acetic anhydride in the presence of pyridine.

-

Final Purification: The final product, this compound, is purified by crystallization and characterized by its physicochemical properties.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-faceted mechanism of action, primarily centered around its progestogenic and antiandrogenic properties.

Progestational and Antigonadotropic Effects

As a potent progestin, this compound acts as an agonist at the progesterone receptor. This activity leads to a negative feedback effect on the hypothalamic-pituitary-gonadal axis, suppressing the release of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in LH levels subsequently leads to decreased testosterone production by the testes.

Antiandrogenic Effects

The antiandrogenic properties of this compound are twofold:

-

Androgen Receptor Blockade: this compound directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the androgen receptor (AR). By acting as a competitive antagonist, it prevents the activation of the receptor and the subsequent transcription of androgen-responsive genes.

-

Inhibition of 5α-reductase: this compound has been shown to inhibit the enzyme 5α-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, DHT, in target tissues like the prostate gland. By reducing DHT levels, this compound further diminishes androgenic stimulation.

Quantitative Data

Efficacy in Benign Prostatic Hyperplasia (BPH) in Dogs

This compound has been extensively studied for its efficacy in treating benign prostatic hyperplasia in dogs. Clinical trials have demonstrated its ability to reduce prostate volume and alleviate clinical signs associated with the condition.

| Study Parameter | Day 14 | Day 60 | Day 180 | Reference |

| Prostate Volume Reduction (%) | 21 | >35 | - | [2] |

| Complete Clinical Recovery (%) | 50 | - | 82.8 | [2] |

Receptor Binding Affinity

Experimental Protocols

Representative In Vivo Study Protocol: Treatment of BPH in Dogs

This protocol is based on published studies investigating the efficacy of this compound in dogs with BPH.[3][4]

Objective: To evaluate the effect of this compound on prostate volume and clinical signs in dogs with benign prostatic hyperplasia.

Animals: Adult male dogs with a diagnosis of BPH, confirmed by clinical examination and ultrasonography.

Treatment:

-

A single intramuscular or subcutaneous injection of this compound at a dose of 3 mg/kg body weight.[4]

-

Alternatively, a regimen of 1.5 mg/kg subcutaneously at 0, 1, and 4 weeks.[3]

Monitoring:

-

Clinical Signs: Monitored at baseline and at regular intervals (e.g., days 14, 28, 60, 90, 180) post-treatment. Clinical signs may include tenesmus, hematuria, and difficulty with urination.

-

Prostate Volume: Measured via transabdominal ultrasonography at baseline and at each follow-up examination.

-

Blood Analysis: Blood samples may be collected to monitor hormonal levels (e.g., testosterone) and biochemical parameters.

Data Analysis:

-

Changes in prostate volume and clinical scores from baseline are analyzed using appropriate statistical methods to determine the efficacy of the treatment.

Representative In Vitro Study Protocol: Radioligand Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., recombinant human AR, rat prostate cytosol).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone).

-

This compound.

-

Unlabeled dihydrotestosterone (for determining non-specific binding).

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

Incubation: A fixed concentration of the androgen receptor and the radiolabeled androgen are incubated with varying concentrations of this compound in a multi-well plate.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand. This can be achieved by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.

-

Washing: The filters are washed to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Pharmacokinetics

Detailed pharmacokinetic studies of this compound in target species like dogs and cats have not been extensively published.[5][6] The product information for commercially available formulations states that no pharmacokinetic studies have been conducted. However, the clinical efficacy observed with intermittent administration suggests a long duration of action.

Conclusion

This compound is a well-established veterinary drug with a clear mechanism of action as a potent progestin and antiandrogen. Its history is rooted in the chemical modification of the progesterone backbone, leading to a compound with significant therapeutic utility in androgen-dependent conditions. While a substantial body of clinical efficacy data exists, particularly for the treatment of benign prostatic hyperplasia in dogs, there remains a notable lack of publicly available quantitative data on its receptor binding affinities and pharmacokinetics. Further research in these areas would provide a more complete understanding of this important therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of this compound on pituitary-adrenal function, glucose tolerance and growth hormone in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacies of osaterone and delmadinone in the treatment of benign prostatic hyperplasia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]

Delmadinone Acetate: A Technical Guide for Researchers

Abstract: This document provides an in-depth technical overview of delmadinone acetate (DMA), a synthetic steroidal progestin derived from 17α-hydroxyprogesterone. It is intended for researchers, scientists, and drug development professionals, detailing the compound's chemical properties, mechanism of action, pharmacological effects, and the experimental protocols used for its characterization. The guide summarizes its multi-faceted hormonal activities, including its primary progestational effects and significant anti-androgenic and weak glucocorticoid properties.

Introduction

This compound (DMA), also known as 1-dehydrochlormadinone acetate, is a potent synthetic pregnane steroid.[1] Structurally, it is a derivative of progesterone, specifically 17α-hydroxyprogesterone, characterized by a chlorine atom at the C6 position, double bonds at C1-C2 and C6-C7, and an acetate ester at the C17α position.[1] Primarily utilized in veterinary medicine, its most common application is in the management of androgen-dependent conditions in male dogs, such as benign prostatic hyperplasia (BPH).[1] Its therapeutic efficacy stems from a complex pharmacological profile that includes progestogenic, anti-androgenic, and anti-estrogenic activities.[1]

Chemical and Physical Properties

This compound is a micronized, crystalline solid. Its chemical identity and key properties are summarized below.

| Property | Value |

| Systematic (IUPAC) Name | [(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl] acetate |

| Other Names | 1-Dehydrochlormadinone acetate; 6-Chloro-17α-hydroxypregna-1,4,6-triene-3,20-dione acetate |

| CAS Number | 13698-49-2 |

| Molecular Formula | C₂₃H₂₇ClO₄ |

| Molar Mass | 402.92 g·mol⁻¹ |

Pharmacology and Mechanism of Action

This compound exerts its effects through interaction with multiple steroid hormone signaling pathways. Its primary activities are mediated by its function as a progesterone receptor agonist and a potent androgen receptor antagonist.

Signaling Pathways